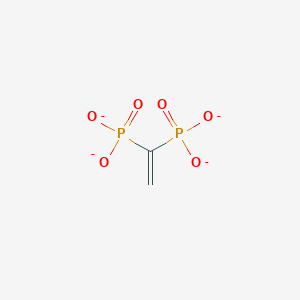
2-(3-Aminopropyl)phenol
Übersicht
Beschreibung
2-(3-Aminopropyl)phenol, also known as 3-(2-hydroxyphenyl)-N-propylpropan-1-amine, is a chemical compound with the molecular formula C9H13NO. It is a derivative of phenol and has been studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions : 3-Aminopropyl silica gel, related to 2-(3-Aminopropyl)phenol, has been used as an efficient catalyst for the acetylation of alcohols and phenols with high selectivity and yields, particularly under solvent-free conditions (Mahdavi, Ghaemy, & Zeraatpisheh, 2009).
Biochemical Applications : Aminopropyl-functionalized compounds have been employed in enzyme-catalyzed conversions, such as the conversion of phenol using immobilized horseradish peroxidase in a membraneless electrochemical reactor (Cho, Shim, Yun, & Moon, 2008).
Pharmacological Research : Chlorogenic acid (CGA), structurally related to 2-(3-Aminopropyl)phenol, has been extensively studied for its various therapeutic roles such as antioxidant, antibacterial, cardioprotective, and neuroprotective activities (Naveed et al., 2018).
Metal-Organic Frameworks and Catalysis : Amino-functionalized silica has been utilized for the development of metal-organic frameworks and catalytic applications, such as in the hydrolysis of phosphate diester bonds (Piovezan et al., 2010).
Synthetic Chemistry and Drug Development : Derivatives of 2-(3-Aminopropyl)phenol have been synthesized for potential applications in antitumor drug development (Lee, Kim, & Jeong, 2011).
Environmental Applications : Aminopropyl-functionalized materials have been explored for environmental applications like the degradation and detection of phenols, a class of pollutants, using graphene-based magnetic metal organic framework nanocomposites (Wang et al., 2019).
Analytical Chemistry : Aminopropylsilica has been used in thin-layer chromatography for the determination of phenolic acids, showcasing its utility in analytical methods (Wójciak-Kosior & Skalska, 2006).
Biosensing Technologies : Cross-linked enzyme crystals of laccase, which can be modified with aminopropyl groups, have been developed for biosensors to detect phenols, demonstrating the intersection of biochemistry and sensor technology (Roy et al., 2005).
Eigenschaften
IUPAC Name |
2-(3-aminopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDENNPWXKGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399209 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)phenol | |
CAS RN |
90765-59-6 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)





![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)



![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
